5-Methanesulfonyl-2-(trifluoromethyl)aniline
Description
5-Methanesulfonyl-2-(trifluoromethyl)aniline is a substituted aniline derivative featuring a methanesulfonyl (-SO₂CH₃) group at position 5 and a trifluoromethyl (-CF₃) group at position 2 on the aromatic ring.
Properties
Molecular Formula |
C8H8F3NO2S |
|---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
5-methylsulfonyl-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H8F3NO2S/c1-15(13,14)5-2-3-6(7(12)4-5)8(9,10)11/h2-4H,12H2,1H3 |
InChI Key |
UTBRTHNIBRUMFT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-Methanesulfonyl-2-(trifluoromethyl)aniline
The synthesis of this compound generally follows a sequence of functional group transformations starting from suitably substituted aniline or nitrobenzene derivatives. The key steps include nitration, reduction, trifluoromethylation, and sulfonylation. Below is a detailed analysis of these methods based on available literature and patent disclosures.
Starting Materials and General Strategy
- The synthesis often begins with an aniline derivative or a nitro-substituted aromatic compound bearing a trifluoromethyl group.
- The trifluoromethyl group can be introduced via halogen exchange or direct trifluoromethylation of aromatic precursors.
- The methanesulfonyl group is typically introduced by sulfonylation using methanesulfonyl chloride.
Stepwise Preparation Process
| Step No. | Reaction Type | Description | Typical Reagents and Conditions |
|---|---|---|---|
| 1 | Nitration | Introduction of nitro group on aromatic ring as a precursor to amine | Mixed acid nitration (HNO3/H2SO4) or other nitrating agents |
| 2 | Reduction | Conversion of nitro group to amino group | Catalytic hydrogenation (e.g., Raney nickel, Pd/C) or chemical reduction (Fe/HCl) |
| 3 | Trifluoromethylation | Introduction of trifluoromethyl group at ortho or para position relative to amino group | Fluorination with HF, trifluoromethyl iodide, or trifluoromethyl sulfonic acid derivatives |
| 4 | Methylsulfonylation | Sulfonylation of the aromatic ring with methanesulfonyl chloride | Methanesulfonyl chloride in an organic solvent (e.g., toluene), often with a base catalyst (e.g., triethylamine) |
Representative Synthetic Routes
Reductive Dechlorination Route to 2-Trifluoromethylaniline Derivatives
According to patent EP0039810A1, 2-trifluoromethylaniline can be prepared by reductive dechlorination of 2-amino-5-chloro-trifluoromethylbenzene using hydrogen gas in the presence of catalysts such as Raney nickel and acid acceptors like triethylamine. The reaction is typically conducted in methanol at elevated temperatures (around 140 °C) and high hydrogen pressure (about 50 bar). The product is isolated by distillation under reduced pressure, yielding high-purity 2-trifluoromethylaniline.
This intermediate can be further functionalized to introduce the methanesulfonyl group.
Sulfonylation with Methanesulfonyl Chloride
Sulfonylation of aniline derivatives is commonly performed by reacting the aromatic amine with methanesulfonyl chloride in an organic solvent such as toluene. The reaction temperature is carefully controlled, often starting at 85-92 °C and gradually increasing to 140-145 °C, with the reaction mixture stirred for several hours (e.g., 6-8 hours). The reaction releases hydrogen chloride gas, which is vented off. After completion, the mixture is cooled, diluted with additional solvent, and subjected to aqueous workup to isolate the sulfonamide product. Purification is achieved by filtration and drying.
Multi-Step Synthesis Including Chloromethylation and Catalytic Hydrogenation
A detailed synthetic approach for related trifluoromethyl anilines involves:
- Chloromethylation of trifluoromethyl-substituted anilines.
- Reaction of the chloromethyl intermediate with sulfonyl chloride in dichloroethane.
- Catalytic hydrogenation over Pd/C in ethanol under hydrogen pressure (4-6 kg/cm²) with alkali (e.g., sodium hydroxide or triethylamine) to yield the final amine product.
Reaction Conditions and Catalysts
Summary Table of Preparation Methods
Analytical and Research Data
- Purity of the final this compound product is typically confirmed by gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
- Yields range from 70% to 97% depending on the method and scale.
- Reaction intermediates and products have been characterized by ^1H NMR with typical chemical shifts consistent with aromatic amines bearing trifluoromethyl and sulfonyl substituents.
Chemical Reactions Analysis
Types of Reactions
5-Methanesulfonyl-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives of the aniline ring.
Scientific Research Applications
5-Methanesulfonyl-2-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methanesulfonyl-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- Electron-Withdrawing Effects : The methanesulfonyl (-SO₂CH₃) group in the target compound is a stronger electron-withdrawing group than ethylsulfonyl (-SO₂C₂H₅) or trifluoromethylthio (-SCF₃), leading to reduced aromatic ring reactivity .
- Lipophilicity : The trifluoromethylthio analog exhibits higher lipophilicity (logP ~2.8 predicted) compared to the methanesulfonyl derivative, which may enhance membrane permeability .
- Synthetic Accessibility : Analogs like 5-(ethylsulfonyl)-2-methoxyaniline require multi-step syntheses (e.g., sulfonation, nitration, hydrogenation), suggesting similar complexity for the target compound .
Stability and Reactivity
- Chemical Stability : The methanesulfonyl group increases resistance to oxidative degradation compared to methoxy or methyl substituents .
- Reactivity : Electron-withdrawing groups deactivate the ring toward electrophilic substitution, directing further functionalization to specific positions (e.g., para to -CF₃) .
Commercial Challenges :
- Analogs like 2-amino-4-(ethylsulfonyl)phenol faced discontinuation due to synthetic complexity .
Biological Activity
5-Methanesulfonyl-2-(trifluoromethyl)aniline is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound, with the molecular formula and a molecular weight of approximately 239.21 g/mol, features a trifluoromethyl group and a methanesulfonyl group attached to an aniline structure. This combination enhances its chemical reactivity and biological profile, making it a candidate for various pharmaceutical applications.
Anticancer Properties
Recent studies have indicated that compounds containing trifluoromethyl and sulfonyl groups exhibit enhanced anticancer properties. For instance, the presence of these groups in related compounds has shown improved efficacy against various cancer cell lines. The structural modifications in this compound may contribute similarly to its potential as an anticancer agent .
Table 1: Comparison of Anticancer Activities of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 10 | Inhibition of cell proliferation |
| Compound B | 15 | Induction of apoptosis |
| This compound | TBD | TBD |
Antimicrobial Activity
The compound has also shown promise in antimicrobial assays. Preliminary data suggest that it may possess antibacterial properties against Gram-positive and Gram-negative bacteria. The presence of the methanesulfonyl group is believed to enhance its interaction with microbial targets .
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 20 | 25 |
Synthesis Methods
Several synthetic routes have been developed for producing this compound. Common methods include:
- Nitration followed by reduction : Starting from an aromatic compound, nitration introduces a nitro group, which can be subsequently reduced to an amine.
- Sulfonation : The introduction of the methanesulfonyl group can be achieved through electrophilic aromatic substitution.
- Trifluoromethylation : Utilizing trifluoromethylating agents allows for the selective introduction of the trifluoromethyl group onto the aromatic ring.
These methods highlight the versatility in synthesizing this compound while maintaining high yields and purity levels.
Case Studies and Research Findings
- In Vitro Studies : A study evaluating the cytotoxic effects of this compound on cancer cell lines demonstrated significant inhibition of cell growth at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent .
- Mechanistic Insights : Further investigation into the mechanism revealed that this compound may induce apoptosis through the activation of caspase pathways, similar to other known anticancer agents .
- Comparative Analysis : Research comparing this compound with structurally similar analogs found that the unique combination of functional groups in this compound contributes to its enhanced biological activity profile relative to its analogs .
Q & A
Q. What are the optimal synthetic routes for 5-Methanesulfonyl-2-(trifluoromethyl)aniline, and how do reaction conditions influence yield?
A four-step synthesis starting from a sulfonyl chloride precursor (e.g., 4-methoxybenzene-1-sulfonyl chloride) is a viable approach. Key steps include:
- Sulfonation : Reacting the precursor with Na₂SO₃ and NaHCO₃ in THF/water to introduce the sulfonyl group .
- Nitration : Using concentrated HNO₃ at 100°C to add nitro groups, optimizing conditions to avoid dinitro byproducts .
- Reduction : Catalytic hydrogenation (10% Pd/C, H₂) to reduce nitro to amine .
Yield optimization requires precise temperature control and reagent stoichiometry, as excess HNO₃ or improper quenching can lead to side reactions.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl (-CF₃) chemical shifts, while ¹H NMR resolves aromatic proton splitting patterns .
- HPLC-MS : Ensures purity (>99%) and detects trace impurities via reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray Diffraction (XRD) : Confirms crystal structure, particularly the spatial orientation of the methanesulfonyl group .
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
The -CF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring via inductive effects. This:
- Enhances lipophilicity (logP ~2.8), improving membrane permeability in biological assays .
- Directs electrophilic substitutions to the para position relative to itself, critical for regioselective functionalization .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during electrophilic aromatic substitution on this compound?
The -CF₃ and -SO₂CH₃ groups jointly deactivate the ring. Electrophiles (e.g., nitronium ions) preferentially attack the meta position to -SO₂CH₃ due to steric hindrance and electronic effects. Computational modeling (DFT) predicts charge distribution, guiding reagent selection .
Q. How does the compound’s stability vary under acidic vs. basic conditions, and what degradation products form?
- Acidic Conditions : Protonation of the amine group occurs (pKa ~4.4), but the -SO₂CH₃ group stabilizes the structure against hydrolysis .
- Basic Conditions : Nucleophilic attack on the sulfonyl group may lead to sulfonate formation. Stability assays (HPLC tracking over 24h at pH 7–12) are recommended .
Q. How can contradictory data on nitration byproducts be resolved in synthetic protocols?
Divergent nitration outcomes (e.g., mono- vs. dinitro products) arise from varying HNO₃/H₂SO₄ ratios. Controlled nitration at 60°C with 1:1 HNO₃/H₂SO₄ minimizes dinitro derivatives (54% yield vs. 73% for mono-nitro under pure HNO₃) . Kinetic studies (time-resolved IR) monitor intermediate formation.
Q. What comparative studies highlight the methanesulfonyl group’s role versus other substituents (e.g., bromo, iodo) in bioactivity?
- Methanesulfonyl (-SO₂CH₃) : Enhances metabolic stability in vivo compared to halogens (e.g., -Br in ).
- Iodo Substituents : Increase molecular weight (e.g., 246.19 g/mol in iodo-nitro analogs) but reduce solubility .
SAR studies using IC₅₀ values in enzyme assays (e.g., kinase inhibition) quantify substituent effects .
Q. What purification challenges arise due to the compound’s polarity, and how are they mitigated?
The polar -SO₂CH₃ group complicates silica gel chromatography (Rf <0.1 in hexane/EtOAc). Alternatives include:
Q. What mechanistic insights explain nucleophilic substitution reactions at the aniline’s amino group?
The -CF₃ and -SO₂CH₃ groups reduce amine nucleophilicity. Reactions with acyl chlorides require:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
